molecular formula C14H20F2N2O B15339541 2-(3,3-Difluoropyrrolidin-1-yl)-4-isobutoxyaniline

2-(3,3-Difluoropyrrolidin-1-yl)-4-isobutoxyaniline

Cat. No.: B15339541
M. Wt: 270.32 g/mol
InChI Key: ULMZYVUJTRBQDN-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-4-isobutoxyaniline is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety with an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-isobutoxyaniline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination of the pyrrolidine ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction.

    Addition of the Isobutoxy Group: The isobutoxy group is attached via an etherification reaction using isobutyl alcohol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-4-isobutoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aniline moiety or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted anilines.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-4-isobutoxyaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-isobutoxyaniline involves its interaction with specific molecular targets. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The aniline moiety may also contribute to the compound’s overall activity by interacting with aromatic residues in target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline: Similar structure with an ethoxy group instead of an isobutoxy group.

    3-(Difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyridin-2-amine: Contains a difluoromethoxy group and a pyridin-2-amine moiety.

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)-4-isobutoxyaniline is unique due to the presence of both the difluoropyrrolidine and isobutoxyaniline groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these functional groups can result in enhanced stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C14H20F2N2O

Molecular Weight

270.32 g/mol

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-4-(2-methylpropoxy)aniline

InChI

InChI=1S/C14H20F2N2O/c1-10(2)8-19-11-3-4-12(17)13(7-11)18-6-5-14(15,16)9-18/h3-4,7,10H,5-6,8-9,17H2,1-2H3

InChI Key

ULMZYVUJTRBQDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)N2CCC(C2)(F)F

Origin of Product

United States

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